molecular formula C3H3ClN4 B15233321 5-Chloro-1,2,4-triazin-3-amine

5-Chloro-1,2,4-triazin-3-amine

Cat. No.: B15233321
M. Wt: 130.53 g/mol
InChI Key: HPJSXTKCXJXBPY-UHFFFAOYSA-N
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Description

5-Chloro-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their three nitrogen atoms in a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,4-triazin-3-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia or an amine. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve heating the mixture to temperatures between 70-80°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in solvents like dioxane, water, or dichloromethane, with bases such as sodium carbonate or triethylamine to neutralize any acids formed .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with ammonia yields 1,2,4-triazin-3-amine, while reacting with an alcohol produces an alkoxy-triazine derivative .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4/c4-2-1-6-8-3(5)7-2/h1H,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSXTKCXJXBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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